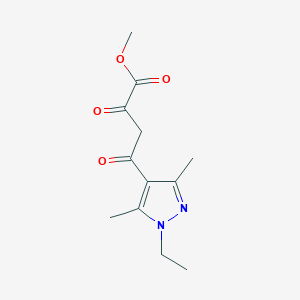

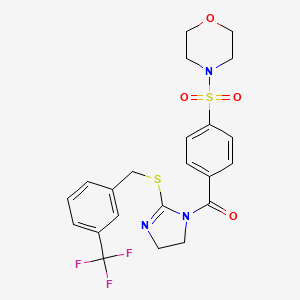

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a crucial component in drugs used to treat various conditions and has become a significant focus in medicinal chemistry .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a low melting solid and is miscible in water .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized and tested for various activities . For instance, quinoxaline-bearing sulfonamide was reported for its physicochemical properties in 1965 .Physical and Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It’s a weak base and can form salts with acids .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been part of studies focusing on the synthesis and conformational analysis of similar structured compounds. For instance, research on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone involved detailed synthesis, isolation of stable forms, and structural establishment through B3LYP geometry, energy, GIAO/B3LYP NMR calculations, and the polarizable continuum model. This demonstrates the compound's relevance in synthetic chemistry and structural analysis (Karkhut et al., 2014).

Biological Evaluation

- The synthesis and biological evaluation of Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands showcase the compound's potential in medicinal chemistry. Complexes containing similar quinoxaline structures were characterized by various spectroscopic methods and evaluated for cytotoxicity against cervical cancer HeLa and epithelial RPE-1 cell lines, showing selective cytotoxicity towards cancer cells (Gantsho et al., 2019).

Anticancer Evaluation

- New substituted thiophene-quinoline derivatives, demonstrating the compound's framework, were synthesized and evaluated for anticancer activity. These derivatives showed potent and selective cytotoxic agents against specific cancer cell lines, underlining the compound's significance in the development of anticancer therapies (Othman et al., 2019).

Spectroscopic Properties

- The study of spectroscopic properties of similar structured compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, in various solvents highlights the compound's relevance in material science and photophysics. This research provides insight into how structure and environment affect electronic absorption, excitation, and fluorescence properties (Al-Ansari, 2016).

Conducting Copolymers

- The electrochemical copolymerizations of quinoxaline derivatives for the development of conducting polymers emphasize the compound's potential application in materials science. This research demonstrates the synthesis, characterization, and application of conducting copolymers, highlighting their electrical properties and thermal stability (Turac et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Quinoxaline derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUDVRVCWCLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

![(E)-3-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2889710.png)

![3-Methyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2889711.png)

![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2889720.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)